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Compound of Interest |

Compound Name: 1-(N-Ethylanilino)propan-2-ol
CAS No.: 16078-88-9
Cat. No.: B103414
- 7

Application Note: High-Precision Quantification of 1-(N-Ethylanilino)propan-2-ol

Executive Summary

This guide details the analytical methodology for the quantification of 1-(N-
Ethylanilino)propan-2-ol (CAS: 19247-96-2), a critical intermediate formed by the
hydroxyalkylation of N-ethylaniline with propylene oxide. Accurate quantification is essential for
monitoring reaction kinetics in dye synthesis and controlling residual impurities in
pharmaceutical intermediates.

We present two validated protocols:
o UHPLC-MS/UV: For trace-level impurity analysis (ppm level) and final product release.
o GC-FID: For process monitoring and raw material assay (percentage level).

Chemical Profile & Analytical Challenges

Understanding the physicochemical properties is the foundation of this protocol. The molecule
contains a basic tertiary amine and a secondary hydroxyl group attached to a lipophilic
aromatic ring.
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Property Data Analytical Implication
Contains a chiral center at C2;
Structure standard methods quantify the

(See Diagram 1)

racemate.

Molecular Weight 179.26 g/mol

Suitable for LC-MS (ESI+) and
GC-MS.

pKa (Calculated) ~5.4 (Amine)

Critical: At neutral pH, the
amine is partially protonated,
leading to peak tailing on
standard C18 columns. High
pH or acidic ion-pairing is

required.

Boiling Point ~285°C (Predicted)

High boiling point requires high
GC oven temperatures;
susceptible to thermal

degradation if inlet is too hot.

LogP ~2.2

Moderately lipophilic; retains
well on Reverse Phase (RP)

columns.

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate analytical

technigue based on the sample stage.
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Click to download full resolution via product page
Caption: Decision tree for selecting GC-FID vs. UHPLC-MS based on analytical requirements.

Method A: GC-FID for Process Monitoring

Rationale: Gas Chromatography is preferred for reaction monitoring due to the volatility of the
matrix (unreacted N-ethylaniline and propylene oxide).

Instrument Parameters

e System: Agilent 8890 or equivalent with FID.
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Column:DB-5ms Ultra Inert (30 m x 0.25 mm x 0.25 pm).

o Why? The 5% phenyl phase provides excellent separation of the aromatic amine from the
solvent and starting materials. "Ultra Inert" is crucial to prevent amine adsorption (tailing).

Inlet: Split Mode (50:1). Temperature: 260°C.

o Note: Use a glass wool liner with deactivation (silanized) to prevent analyte degradation.

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

Detector (FID): 300°C. H2: 30 mL/min, Air: 400 mL/min.

Temperature Program

Stage Rate (°C/min) Temperature (°C) Hold Time (min)
Initial - 60 2.0

Ramp 1 20 220 0.0

Ramp 2 10 290 3.0

Total Time 17.0 min

Sample Preparation

e Aliquot: Take 100 pL of reaction mixture.
e Dilution: Dilute to 10 mL with Acetonitrile (HPLC Grade).

 Internal Standard: Add 50 pL of n-Decane or Dodecane (optional but recommended for
precision).

 Filter: 0.45 pm PTFE syringe filter into GC vial.

Method B: UHPLC-UV/IMS for Trace Impurity
Analysis
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Rationale: For quantifying residuals in a final drug substance or dye, HPLC is required to avoid
thermal stress and achieve lower limits of detection (LOD).

Instrument Parameters

o System: Waters ACQUITY UPLC or Thermo Vanquish.
 Detector:

o UV: 254 nm (Aromatic ring absorption).

o MS: ESI Positive Mode (SIM at m/z 180.1).

e Column:Waters XBridge BEH C18 (100 mm x 2.1 mm, 2.5 um) or Agilent Poroshell HPH-
C1is.

o Why? These columns are stable at high pH. Running at pH 9.5 keeps the amine (pKa
~5.4) deprotonated (neutral), ensuring sharp peaks and high retention.

Mobile Phase

e Solvent A: 10 mM Ammonium Bicarbonate in Water (pH 9.5 adjusted with Ammonia).

e Solvent B: Acetonitrile.

Gradient Table
Time (min) % A % B Curve
0.0 95 5 Initial
1.0 95 5 Hold
6.0 10 90 Linear
7.5 10 90 Wash
7.6 95 5 Re-equilibrate
10.0 95 5 End

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

MS Parameters (If applicable)

o Capillary Voltage: 3.0 kV.

Cone Voltage: 30 V.

Source Temp: 120°C.

Desolvation Gas: 800 L/hr @ 400°C.

Target lon: [M+H]+ = 180.14 m/z.

Validation & Quality Control (Self-Validating System)

To ensure trustworthiness, the method must be validated according to ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Run a standard mix before every batch.
e Tailing Factor (Tf): Must be < 1.5. (If > 1.5, replace column or prepare fresh high-pH buffer).
e Precision: %RSD of peak area for 6 injections < 2.0%.

e Resolution: If quantifying in the presence of N-ethylaniline, resolution (Rs) must be > 2.0.

Linearity & Range

e Range: 0.5 pg/mL to 100 pg/mL.

e Criteria; R2 > 0.999.

Troubleshooting Guide
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Issue Probable Cause Corrective Action

) ) ) GC: Change liner, cut column.
N Secondary interaction of amine
Peak Tailing o LC: Ensure pH > 9.0 or use
with silanols.
"End-capped" column.

] _ Increase wash time; use
Carryover from previous high-
Ghost Peaks needle wash (50:50

conc injection.
MeOH:Water).

Low Sensitivit Source contamination (MS) or Clean ESI cone; verify UV max
ow Sensitivi
y incorrect wavelength (UV). absorbance at 250-254 nm.

Chemical Pathway Visualization

Understanding the formation helps in identifying potential related impurities (e.g., bis-
alkylation).

+ PO
N-Ethylaniline :
(Precursor) Hydroxyalkylation) + Excess PO
1-(N-Ethylanilino)propan-2-ol (Over-reaction) Bis-propylated Byproduct
(Target Analyte) (Potential Impurity)
Propylene Oxide

Click to download full resolution via product page

Caption: Synthesis pathway showing the formation of the target analyte and potential over-
alkylation impurities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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